![molecular formula C11H6F3N3 B1471122 {[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methylene}malononitrile CAS No. 1227955-29-4](/img/structure/B1471122.png)
{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methylene}malononitrile
Overview
Description
The compound “{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methylene}malononitrile” is a versatile material extensively used in scientific research due to its diverse applications. It offers great potential in fields like drug discovery, material synthesis, and catalysis. The molecular formula is C11H6F3N3 .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methylene}malononitrile” consists of a pyridine ring with a trifluoromethyl group and a methylene malononitrile group .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, which include the compound , are a key structural motif in active agrochemical ingredients . They are primarily used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Veterinary Applications
In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval . These products likely leverage the same properties that make trifluoromethylpyridines effective in human pharmaceuticals.
Synthesis of Other Compounds
The compound can participate in the Horner-Wadsworth-Emmons reaction , a method used in organic chemistry to form carbon-carbon double bonds. It is a useful tool in the synthesis of other complex organic compounds.
FDA-Approved Drugs
Trifluoromethyl group-containing drugs, which include derivatives of the compound , have been approved by the FDA . These drugs exhibit numerous pharmacological activities .
Development of Fluorinated Organic Chemicals
The development of organic compounds containing fluorine, such as trifluoromethylpyridines, has led to many advances in the agrochemical, pharmaceutical, and functional materials fields . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3/c1-7-9(4-8(5-15)6-16)2-3-10(17-7)11(12,13)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUUDERAYDPXSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C=C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methylene}malononitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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